

In-depth Technical Guide to the Spectral Data of 4-Morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Morpholinobenzonitrile** (CAS No. 10282-31-2), a molecule of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

4-Morpholinobenzonitrile is an organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] Its structure features a benzonitrile moiety substituted with a morpholine ring at the para position.

SMILES: N#CC1=CC=C(N2CCOCC2)C=C1

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of **4-Morpholinobenzonitrile**.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
7.46	dd	2H	Aromatic (Ha)
6.81	dd	2H	Aromatic (Hb)
3.79	t	4H	Morpholine (-O-CH ₂ -)
3.22	t	4H	Morpholine (-N-CH2-)

Solvent: CDCl3

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
153.69	C-N (Aromatic)
133.71	C-H (Aromatic)
120.07	C-CN (Aromatic)
114.26	C-H (Aromatic)
101.16	CN (Nitrile)
66.65	-O-CH ₂ (Morpholine)
47.49	-N-CH ₂ (Morpholine)

Solvent: CDCl3

Table 3: Mass Spectrometry Data

m/z	Interpretation
188	M ⁺ (Molecular Ion)

Experimental Protocols



The spectral data presented in this guide were obtained using standard analytical techniques. The following protocols provide a detailed methodology for the synthesis and spectral characterization of **4-Morpholinobenzonitrile**.

Synthesis of 4-Morpholinobenzonitrile

A mixture of 4-fluorobenzonitrile and an excess of morpholine is heated. Morpholine acts as both a reactant and a solvent in this nucleophilic aromatic substitution reaction. The reaction progress is monitored until completion. Upon cooling, water is added to the reaction mixture to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield **4-Morpholinobenzonitrile**.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. A sample of **4-Morpholinobenzonitrile** was dissolved in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion was recorded.[2]

Infrared (IR) Spectroscopy

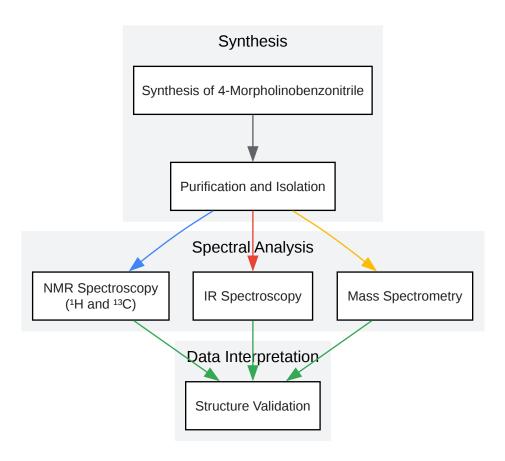
Note: Experimental IR data for **4-Morpholinobenzonitrile** was not found in the searched literature. The following is a general protocol for obtaining such data.

An FT-IR spectrum of **4-Morpholinobenzonitrile** can be obtained using a Fourier Transform Infrared Spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Visualizations Workflow for Spectral Data Acquisition and Analysis



The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a synthesized compound like **4-Morpholinobenzonitrile**.



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Workflow for Spectral Analysis

This guide provides a foundational understanding of the spectral characteristics of **4-Morpholinobenzonitrile**, which is essential for its identification, characterization, and application in various scientific domains.

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- To cite this document: BenchChem. [In-depth Technical Guide to the Spectral Data of 4-Morpholinobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077849#spectral-data-for-4-morpholinobenzonitrile-nmr-ir-ms]

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